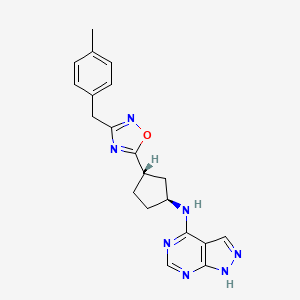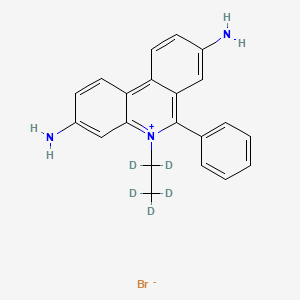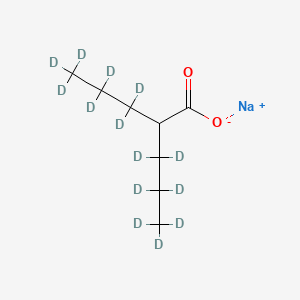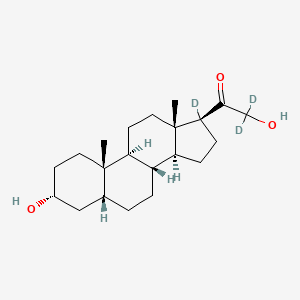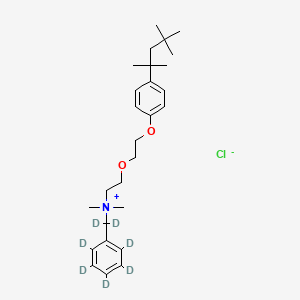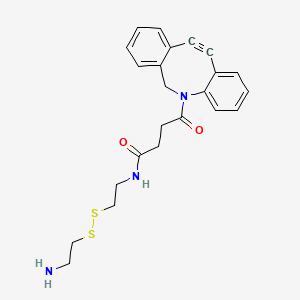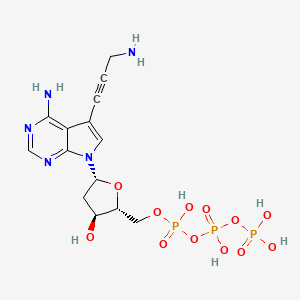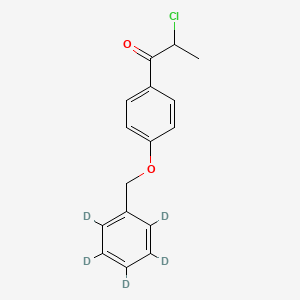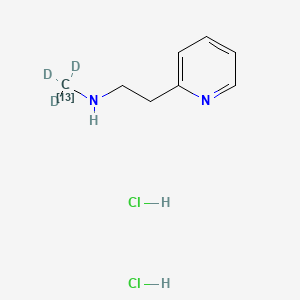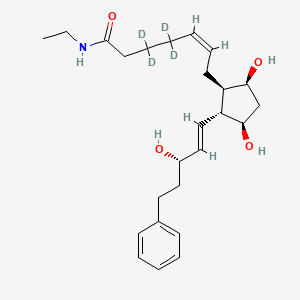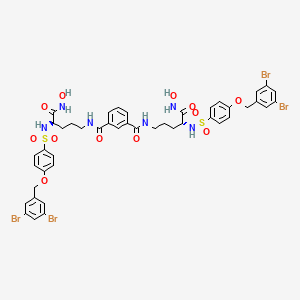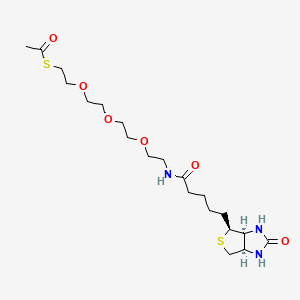
Biotin-PEG3-methyl ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-PEG3-methyl ethanethioate is a biotinylated polyethylene glycol derivative used primarily for biotinylation processes. The biotin group in this compound serves as an affinity label towards proteins such as avidin and streptavidin, making it a valuable tool in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.
Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Biotin-PEG3-methyl ethanethioate primarily undergoes:
Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.
Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.
Major Products
Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.
Applications De Recherche Scientifique
Biotin-PEG3-methyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the immobilization of biomolecules on surfaces for biosensor development.
Mécanisme D'action
Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:
Protein Labeling: The biotin group labels proteins, enabling their detection and purification.
Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG2-methyl ethanethioate: Similar structure but with a shorter PEG chain.
Biotin-PEG4-methyl ethanethioate: Similar structure but with a longer PEG chain.
Biotin-PEG3-amine: Lacks the methyl ethanethioate group, used for different biotinylation applications.
Uniqueness
Biotin-PEG3-methyl ethanethioate is unique due to its specific PEG chain length and the presence of the methyl ethanethioate group, which provides distinct reactivity and solubility properties. This makes it particularly suitable for applications requiring precise biotinylation and linker functionality .
Propriétés
Formule moléculaire |
C20H35N3O6S2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
Clé InChI |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
SMILES isomérique |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canonique |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
